molecular formula C17H19NO5 B5687957 N-(3,4-dimethoxyphenyl)-3,4-dimethoxybenzamide

N-(3,4-dimethoxyphenyl)-3,4-dimethoxybenzamide

Katalognummer B5687957
Molekulargewicht: 317.34 g/mol
InChI-Schlüssel: WYWWTTXHQDQGAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethoxyphenyl)-3,4-dimethoxybenzamide, commonly known as DDB, is a synthetic compound that has been widely used in scientific research. DDB is a derivative of the naturally occurring compound, harmaline, and has been found to have a variety of biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

N-(3,4-dimethoxyphenyl)-3,4-dimethoxybenzamide derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities. Some of these derivatives exhibited significant cytotoxicity against human tumor cell lines, suggesting potential utility as anticancer agents. Notably, compound 12, bearing two chlorine atoms, was the most potent analogue against A549 cells, while compound 24 showed remarkable cell growth inhibition against MCF-7 and HeLa cells. These synthesized compounds, however, did not demonstrate substantial antibacterial and antifungal activities (Karaaslan et al., 2019).

Carbonic Anhydrase Inhibition

Novel bromophenols, including (2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone (10) and its derivatives, were synthesized and their inhibition of human cytosolic carbonic anhydrase II (hCA II) was investigated. The compounds showed varying degrees of inhibitory capacities, indicating their potential as leads for developing novel carbonic anhydrase inhibitors, which are valuable for treating conditions like glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, or osteoporosis (Balaydın et al., 2012).

Gastrointestinal Prokinetic and Antiemetic Activities

A series of novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives were synthesized and evaluated for their pharmacological activities. Among them, one derivative exhibited a well-balanced profile of gastrointestinal prokinetic and antiemetic activities, suggesting its utility as a new type of gastrointestinal prokinetic agent (Sakaguchi et al., 1992).

Eigenschaften

IUPAC Name

N-(3,4-dimethoxyphenyl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-20-13-7-5-11(9-15(13)22-3)17(19)18-12-6-8-14(21-2)16(10-12)23-4/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWWTTXHQDQGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-3,4-dimethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-3,4-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-3,4-dimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethoxyphenyl)-3,4-dimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethoxyphenyl)-3,4-dimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethoxyphenyl)-3,4-dimethoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethoxyphenyl)-3,4-dimethoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.